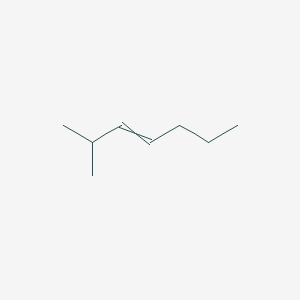
2-Methylhept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylhept-3-ene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a structural isomer of octene and can exist in different stereoisomeric forms, such as (E)-2-Methylhept-3-ene and (Z)-2-Methylhept-3-ene .
準備方法
Synthetic Routes and Reaction Conditions
2-Methylhept-3-ene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-methylheptan-3-ol using an acid catalyst like sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 2-methylhept-3-yl halides using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons or the selective hydrogenation of alkynes. These processes are optimized for high yield and purity .
化学反応の分析
Types of Reactions
2-Methylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can yield 2-methylheptane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Epoxides, diols.
Reduction: 2-Methylheptane.
Substitution: 2,3-Dihalo-2-methylheptane.
科学的研究の応用
2-Methylhept-3-ene has various applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-Methylhept-3-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can participate in metabolic pathways, including oxidation and reduction reactions, leading to the formation of various metabolites.
類似化合物との比較
Similar Compounds
3-Heptene: Another alkene with a similar structure but different positioning of the double bond.
2-Methylhex-3-ene: A structural isomer with a shorter carbon chain.
2-Methylhept-2-ene: An isomer with the double bond at a different position.
Uniqueness
2-Methylhept-3-ene is unique due to its specific double bond position and the presence of a methyl group, which influences its reactivity and physical properties. Its stereoisomeric forms also add to its distinctiveness .
特性
CAS番号 |
17618-76-7 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
2-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3 |
InChIキー |
CYEZJYAMLNTSKN-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
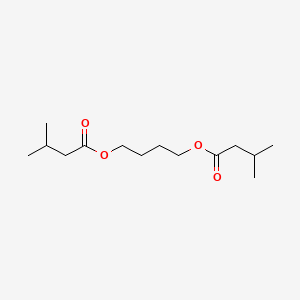

![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)

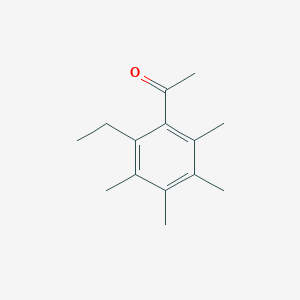
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)
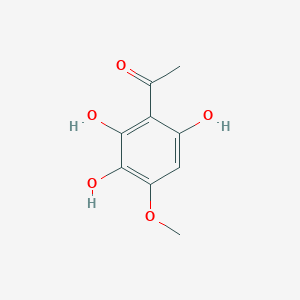
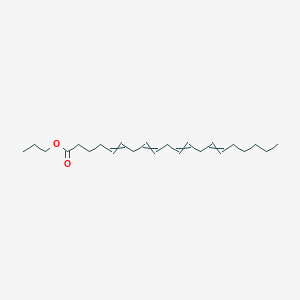
![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)
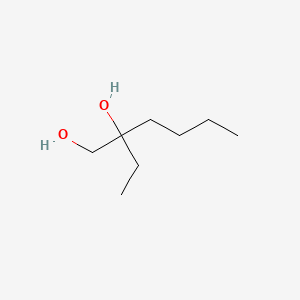
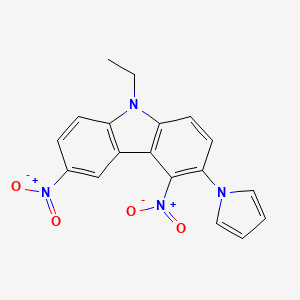
![N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine](/img/structure/B14007786.png)
